molecular formula C13H23NO4 B2814692 2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid CAS No. 1781071-23-5

2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Cat. No. B2814692
CAS RN: 1781071-23-5
M. Wt: 257.33
InChI Key: HQJICVKIZGMLRY-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The presence of the ethyl, isobutyl (2-methylpropan-2-yl), and carboxylic acid groups suggest that it might have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the attachment of the ethyl, isobutyl, and carboxylic acid groups. This could be achieved through a variety of organic chemistry reactions, including condensation, substitution, and addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, with the various groups attached at the 1, 2, and 4 positions of the ring . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.


Chemical Reactions Analysis

As an organic compound, “2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid” would be expected to undergo a variety of chemical reactions. These could include reactions at the carboxylic acid group, such as esterification or amide formation, as well as reactions at the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .

Scientific Research Applications

Preparation and Stereochemistry of Pipecolic Acid Derivatives

Research by Caddy and Utley (1973) delves into the preparation, stereochemistry, and acidity of pipecolic acid derivatives, highlighting the effects of substituents like methyl and t-butyl on these molecules. Their study, focusing on cis- and trans-4-substituted pipecolic acids, employs methods like 1H n.m.r. spectroscopy and epimerisation experiments to elucidate the stereochemistry and conformational preferences of these compounds. This research underscores the significance of understanding stereochemical aspects in the development of pipecolic acid derivatives for further applications (Caddy & Utley, 1973).

Crystal Structures and Conformational Analysis

Raghuvarman et al. (2014) investigated the crystal structures of specific piperidine derivatives, revealing crucial insights into the conformational differences between compounds with ethyl and isopropyl substituents. Their work provides a foundation for understanding how subtle changes in molecular structure can significantly impact the overall conformation and potentially the biological activity of piperidine-based compounds (Raghuvarman et al., 2014).

Synthesis of Biologically Active Molecules

The synthesis of biologically active molecules, including sedridines, ethylnorlobelols, and coniine, from 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester demonstrates the versatility of piperidine derivatives as chiral building blocks. Passarella et al. (2005) showcased how these derivatives could be transformed into various alkaloids in a stereoselective manner, highlighting the compound's potential in synthesizing biologically relevant molecules (Passarella et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many piperidine derivatives are active in the central nervous system, so it’s possible that this compound could have similar effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling and storing the compound to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-13(10(15)16)8-6-7-9-14(13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJICVKIZGMLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

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